Magnesium, bromo(3,4-dimethyl-3-pentenyl)-
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Overview
Description
Magnesium, bromo(3,4-dimethyl-3-pentenyl)- is an organomagnesium compound, commonly known as a Grignard reagent. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a 3,4-dimethyl-3-pentenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium, bromo(3,4-dimethyl-3-pentenyl)- is typically synthesized through the reaction of 3,4-dimethyl-3-pentenyl bromide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common to maintain consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Magnesium, bromo(3,4-dimethyl-3-pentenyl)- undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can participate in nucleophilic substitution reactions, replacing halide groups in organic molecules.
Coupling Reactions: Used in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous ether or tetrahydrofuran (THF) are typically used.
Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Coupled Products: Formed in coupling reactions, leading to complex organic molecules.
Scientific Research Applications
Magnesium, bromo(3,4-dimethyl-3-pentenyl)- has a wide range of applications in scientific research:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the synthesis of polymers and advanced materials.
Medicinal Chemistry: Utilized in the development of new drugs and therapeutic agents.
Industrial Chemistry: Applied in the production of fine chemicals and intermediates.
Mechanism of Action
The compound exerts its effects through the formation of a highly reactive carbanion intermediate. This intermediate can attack electrophilic centers in organic molecules, leading to the formation of new carbon-carbon bonds. The magnesium atom stabilizes the negative charge on the carbon, facilitating the reaction .
Comparison with Similar Compounds
Similar Compounds
- Magnesium, bromo(4-methoxy-3,5-dimethylphenyl)-
- Magnesium, bromo(4-fluoro-3,5-dimethylphenyl)-
- Magnesium, bromo(4-methyl-3-penten-1-yl)-
Uniqueness
Magnesium, bromo(3,4-dimethyl-3-pentenyl)- is unique due to its specific structure, which imparts distinct reactivity and selectivity in organic synthesis. Its ability to form stable intermediates and participate in a wide range of reactions makes it a valuable reagent in both academic and industrial research .
Properties
CAS No. |
153943-69-2 |
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Molecular Formula |
C7H13BrMg |
Molecular Weight |
201.39 g/mol |
IUPAC Name |
magnesium;2,3-dimethylpent-2-ene;bromide |
InChI |
InChI=1S/C7H13.BrH.Mg/c1-5-7(4)6(2)3;;/h1,5H2,2-4H3;1H;/q-1;;+2/p-1 |
InChI Key |
TVRBJCVGZCQZJV-UHFFFAOYSA-M |
Canonical SMILES |
CC(=C(C)C[CH2-])C.[Mg+2].[Br-] |
Origin of Product |
United States |
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